molecular formula C12H15NO2 B1335090 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 1022919-86-3

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No. B1335090
M. Wt: 205.25 g/mol
InChI Key: TXYDLJGQBRAFBU-UHFFFAOYSA-N
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Description

The compound "2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related isoquinoline derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves cyclization reactions. For instance, the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starts from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, using intramolecular cyclization to form the target ring systems . Similarly, the synthesis of eth

Scientific Research Applications

  • Medicinal Chemistry
    • THIQ based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
    • The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
  • Biological Activities

    • 1,2,3,4-tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
    • The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
  • Enzyme Inhibitors

    • The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is an unnatural α-amino acid with unique conformational features that represents the core structural motif in a large number of tailored enzyme inhibitors .
    • Tic has also attracted attention as a synthetic intermediate for biologically active heterocyclic compounds .
    • Tic’s primary function in therapeutic peptide design is that of acting as a conformationally restricted analog of phenylalanine (Phe) and sometimes a more hydrophobic one for proline (Pro), which usually results in an increase in bioavailability, selectivity, and potency .
  • Phosphonic Acid Synthesis

    • Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (Tic P) have been developed .
    • The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .
    • The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) .

Future Directions

The future directions for “2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid” could involve further exploration of its pharmacological applications, given the wide range of applications of Tic . Additionally, the development of more efficient synthesis strategies could also be a potential area of research .

properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYDLJGQBRAFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389720
Record name 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

CAS RN

1022919-86-3
Record name 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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